2-(2-Bromo-5-fluorophenyl)propan-2-ol

描述

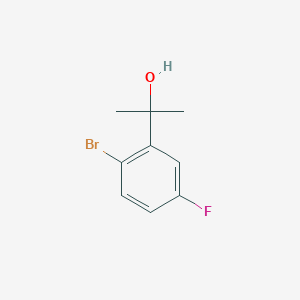

2-(2-Bromo-5-fluorophenyl)propan-2-ol (CAS: 853271-16-6) is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol. It features a propan-2-ol backbone attached to a phenyl ring substituted with bromine (2-position) and fluorine (5-position). This compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing bioactive molecules . It is stored at 2–8°C under dry, sealed conditions to prevent degradation .

属性

分子式 |

C9H10BrFO |

|---|---|

分子量 |

233.08 g/mol |

IUPAC 名称 |

2-(2-bromo-5-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5,12H,1-2H3 |

InChI 键 |

DXOUJUXXPOBYPX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1=C(C=CC(=C1)F)Br)O |

产品来源 |

United States |

相似化合物的比较

2-(2-Bromo-5-methylphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Key Differences: Substitution: A methyl group replaces the fluorine atom at the 5-position of the phenyl ring. Electronic Effects: The methyl group is electron-donating, increasing electron density on the aromatic ring, while fluorine is electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions and interactions with biological targets . However, fluorine’s electronegativity may improve metabolic stability due to stronger C–F bonds . Crystal Packing: The methyl-substituted compound forms intermolecular O–H⋯O hydrogen bonds, leading to tetrameric assemblies in the solid state. Fluorine’s smaller size and higher electronegativity may alter hydrogen-bonding patterns in 2-(2-bromo-5-fluorophenyl)propan-2-ol .

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Key Differences: Positional Isomerism: Bromine and methyl substituents are swapped (bromo at 5-position, methyl at 2-position). The 5-bromo substituent may influence π-stacking interactions differently than the 2-bromo analog . Biological Relevance: This compound is a key intermediate for SGLT2 inhibitors (antidiabetic agents), suggesting that substituent positioning is critical for target engagement .

Thiochromene Derivatives with Bromo/Fluoro Substitutions

- Example Structures :

- 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene

- 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene

- Key Differences: Structural Complexity: These compounds incorporate a thiochromene core with additional nitro and alkoxy groups, increasing steric bulk and electronic complexity. Supramolecular Interactions: Fluorine participates in C–F⋯O and C–H⋯F interactions, while bromine contributes to halogen bonding.

Comparative Data Table

Key Research Findings

Role of Halogens : Bromine and fluorine in this compound synergistically enhance halogen bonding (Br) and polar interactions (F), which are absent in methyl-substituted analogs. This combination may improve binding affinity in drug-receptor interactions .

Synthetic Utility : The fluorinated compound’s electron-withdrawing groups facilitate regioselective reactions, whereas methyl groups require protective strategies to avoid undesired side reactions .

Biological Activity : Fluorine’s presence correlates with improved metabolic stability in vivo, a common strategy in drug design to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。